molecular formula C7H15N B2476689 (But-3-en-1-yl)(propan-2-yl)amine CAS No. 29369-72-0

(But-3-en-1-yl)(propan-2-yl)amine

Cat. No.: B2476689
CAS No.: 29369-72-0
M. Wt: 113.204
InChI Key: BDZOFQFADBDZEP-UHFFFAOYSA-N
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Description

(But-3-en-1-yl)(propan-2-yl)amine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.204. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structure in Material Science : A study by George et al. (2012) described the synthesis of novel strontium complexes using various ligands, including (But-3-en-1-yl)(propan-2-yl)amine derivatives. These compounds showed potential as strontium precursors and exhibited unique structural features, such as highly distorted octahedrons due to the presence of isopropyl groups on the ligands.

  • Corrosion Inhibition : Research by Gao et al. (2007) synthesized tertiary amines including derivatives of this compound, which demonstrated significant inhibitory effects on carbon steel corrosion. The study highlighted these compounds as promising anodic inhibitors for protecting metal surfaces.

  • Process Safety in Chemical Synthesis : Likhite et al. (2016) focused on the safe and scalable synthesis of a derivative of this compound. The study emphasized the importance of process safety in chemical synthesis, particularly when selecting thermally stable compounds.

  • Thermodynamics in Solution Chemistry : Heintz & Papaioannou (1998) explored the thermodynamics of mixtures containing alcohols and amines, including this compound. This research provides insights into the interactions and energetic properties of such mixtures.

  • Organic Synthesis : Peng et al. (2013) described a facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines, highlighting the utility of this compound in the production of optically pure compounds, crucial in pharmaceutical and chemical industries.

  • Electrochemistry and Catalysis : Vaškelis et al. (2006) investigated the electrochemical activity of Co(II)-amine complexes and highlighted the role of this compound in enhancing the anodic Co(II) oxidation current, indicating potential applications in electroless plating and catalysis.

  • Ligand Synthesis and Complexation : Hakimi et al. (2013) focused on the synthesis of tetradentate ligands from the condensation of 2-pyridinecarbaldehyde with N-(2-Aminoethyl)propane-1,3-diamine, a process in which this compound derivatives could potentially play a role.

  • Polymer Science and Hydrogel Modification : In a study by Aly & El-Mohdy (2015), radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using various amines, including derivatives of this compound, to enhance their thermal stability and biological activity, indicating potential applications in medical fields.

Mechanism of Action

Mode of Action

It is possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by (But-3-en-1-yl)(propan-2-yl)amine are currently unknown. Given the compound’s structure, it may potentially influence pathways involving amines or alkenes .

Pharmacokinetics

The compound’s small size and presence of polar amine group suggest it may be well absorbed and distributed throughout the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect the compound are currently unknown .

Properties

IUPAC Name

N-propan-2-ylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-5-6-8-7(2)3/h4,7-8H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZOFQFADBDZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.